Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate
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Description
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a synthetic organic compound . Its structure consists of a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom . The molecular formula of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is C8H9N3O2 .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyrazoles was performed using a facile and efficient one-pot three-component reaction . This involved various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride at reflux condition .Molecular Structure Analysis
The molecular weight of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is 179.18 . The InChI code is 1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,9H,2H2,1H3 .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold was reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical And Chemical Properties Analysis
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a solid substance . It is recommended to be stored at a temperature between 28 C .Safety And Hazards
Future Directions
The imidazo[1,2-b]pyrazole scaffold has shown diverse and very useful bioactivities, making it an attractive topic for medicinal chemists . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . The promising indolyl drug pruvanserin has been discontinued in phase II clinical trials as a drug for the treatment of insomnia . The corresponding 1H-imidazo[1,2-b]pyrazole isostere was predicted to display improved solubility in physiological media .
properties
IUPAC Name |
ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6/h3-5,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQQCFDWTIEWLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438504 |
Source
|
Record name | Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate | |
CAS RN |
159181-77-8 |
Source
|
Record name | Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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